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molecular formula C8H11NOS B1618001 Ristianol CAS No. 78092-65-6

Ristianol

Cat. No. B1618001
M. Wt: 169.25 g/mol
InChI Key: OYJOLTPPSDAGJC-UHFFFAOYSA-N
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Patent
US04535084

Procedure details

Under a nitrogen atmosphere, sodium methoxide (170.1 g., 3.15 moles, 2.1 equiv.) was dissolved in 2.7 1. of absolute ethanol, and the stirred solution cooled in an ice bath. Solid 4-picolyl chloride hydrochloride (97%, 253.6 g., 1.5 moles, 1 equiv.) was added portionwise over approximately 15 minutes. A solution of 2-mercaptoethanol (128.9 g., 1.65 moles), dissolved in 300 ml. of ethanol, was then added dropwise over approximately 30 minutes. The reaction was allowed to warm to room temperature and stirred for 21.5 hours. Diatomaceous earth was added to the reaction mixture, which after brief stirring, was filtered. The filter cake was repulped 2× 1500 ml. of absolute ethanol, the filtrates were combined with the original filtrate, and the combined ethanol solution evaporated to a solid-containing oil (approximately 290 g.). The oil was dissolved in 1500 ml. of hot chloroform, treated with activated carbon, filtered, reconcentrated to oil (274 g.) and chromatographed on 1.5 kg. of silcia gel in a 10 cm. diameter column using chloroform as eluant. Fractions of approximately 3.5 1. were taken. Fractions 3 to 18 were combined, concentrated to oil, the oil taken up in approximately 1 1. of ethyl acetate and evaporated to yield relatively pure 4-(2-hydroxyethylthiomethyl)pyridine [195.7 g., ir (film): 3.17, 3.51, 3.58, 6.27, 9.45 and 12.27μ; pnmr/CDCl3 /TMS/delta: 8.63-8.42 (m, 2H), 7.38-7.18 (m, 2H), 3.73 (t, 2H), 3.72 (s, 2H), 2.98 (s, broad, 1H) and 2.63 (t, 2H) ppm]. On standing, product prepared by this procedure slowly crystallized (m.p. 47°-48° C.).
Name
sodium methoxide
Quantity
170.1 g
Type
reactant
Reaction Step One
Quantity
253.6 g
Type
reactant
Reaction Step Two
Quantity
128.9 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[O-].[Na+].Cl.[N:5]1[CH:10]=[CH:9][C:8]([CH2:11]Cl)=[CH:7][CH:6]=1.[SH:13][CH2:14][CH2:15][OH:16]>C(O)C>[OH:16][CH2:15][CH2:14][S:13][CH2:11][C:8]1[CH:9]=[CH:10][N:5]=[CH:6][CH:7]=1 |f:0.1,2.3|

Inputs

Step One
Name
sodium methoxide
Quantity
170.1 g
Type
reactant
Smiles
C[O-].[Na+]
Step Two
Name
Quantity
253.6 g
Type
reactant
Smiles
Cl.N1=CC=C(C=C1)CCl
Step Three
Name
Quantity
128.9 g
Type
reactant
Smiles
SCCO
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 21.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Diatomaceous earth was added to the reaction mixture, which after brief stirring
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
the combined ethanol solution evaporated to a solid-containing oil (approximately 290 g.)
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in 1500 ml
ADDITION
Type
ADDITION
Details
of hot chloroform, treated with activated carbon
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
chromatographed on 1.5 kg
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to oil
CUSTOM
Type
CUSTOM
Details
of ethyl acetate and evaporated

Outcomes

Product
Details
Reaction Time
21.5 h
Name
Type
product
Smiles
OCCSCC1=CC=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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